molecular formula C21H23N5O B2433867 2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 1207030-36-1

2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2433867
M. Wt: 361.449
InChI Key: LFOTUVMPDXMQLE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a pyrazine ring1. The presence of these rings suggests that the compound may have interesting chemical and biological properties. However, specific information about this exact compound is not readily available in the literature.



Synthesis Analysis

Triazoles are a class of compounds that can be synthesized through a variety of methods1. One common method is the Huisgen cycloaddition, also known as the “click reaction”. However, the specific synthesis pathway for this compound is not detailed in the available literature.



Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple rings and functional groups. The triazole ring, for instance, contains two carbon and three nitrogen atoms and is capable of binding in the biological system with a variety of enzymes and receptors1. However, the exact 3D structure of this compound is not provided in the available resources.



Chemical Reactions Analysis

The compound, due to its functional groups, is likely to undergo a variety of chemical reactions. For instance, the triazole ring is known to participate in reactions with amines, carboxylic acids, and more1. However, specific reactions involving this exact compound are not detailed in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature. Typically, these properties would include things like melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Molecular Imaging and Radioligands

Compounds within the pyrazine and triazole families have been utilized in the development of selective ligands for imaging applications, such as positron emission tomography (PET). For instance, derivatives of these families have shown selectivity towards the translocator protein (18 kDa), important in neuroinflammation studies, demonstrating their potential as molecular imaging agents (Dollé et al., 2008).

Antimicrobial and Anticancer Activities

Heterocyclic compounds, especially those incorporating triazole, pyrazine, and thiadiazole moieties, have been explored for their biological activities. Syntheses of such derivatives have led to compounds with notable anticancer and antimicrobial effects. These activities highlight the compound's potential application in developing new therapeutic agents (Riyadh et al., 2013).

Insecticidal Applications

The synthesis of heterocycles incorporating a thiadiazole moiety has provided compounds assessed as insecticidal agents. Such research indicates the potential of related compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).

Adenosine Receptor Probes

Compounds based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds have been developed as high-affinity and selective antagonists for the A2A adenosine receptor. This research could be relevant to exploring the compound's utility in designing receptor-specific probes or therapeutic agents (Kumar et al., 2011).

Anti-inflammatory and Analgesic Agents

The structural motifs found in triazole and pyrazine derivatives have been incorporated into compounds showing significant anti-inflammatory and analgesic activities. This suggests the potential for the development of new drugs targeting inflammatory processes and pain management (Sunder et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

Given the interesting structure of this compound and the known biological activity of triazoles, it could be a subject of future research. Potential areas of study could include its synthesis, its reactivity with other compounds, its potential biological activity, and more1.


Please note that this analysis is based on the limited information available and further research would be needed for a more comprehensive understanding of this compound.


properties

IUPAC Name

N-cyclopentyl-1-(3,4-dimethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-14-7-8-18(13-15(14)2)26-20(16-9-11-22-12-10-16)19(24-25-26)21(27)23-17-5-3-4-6-17/h7-13,17H,3-6H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOTUVMPDXMQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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